2-Iodo-4-nitrobenzaldehyde
Overview
Description
2-Iodo-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is a yellow solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of an iodine atom and a nitro group attached to a benzaldehyde ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to 2-iodo-4-nitrobenzaldehyde, typically react via an sn2 pathway .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the halogen, leading to the replacement of the halogen.
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific reactants and conditions.
Result of Action
The reactions that benzylic halides undergo can lead to the formation of various products, depending on the specific reactants and conditions . These products can have various effects at the molecular and cellular levels.
Action Environment
It’s known that the rate of reactions involving benzylic halides can be influenced by various factors, including the nature of the nucleophile, the solvent, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration of iodobenzene followed by formylation. The nitration step introduces the nitro group, while the formylation step adds the aldehyde group to the benzene ring. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and formylation can be achieved using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can achieve reduction.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Reduction: 2-Iodo-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-nitrobenzaldehyde: Similar structure but with different positions of the nitro and iodine groups.
2-Bromo-4-nitrobenzaldehyde: Bromine instead of iodine.
2-Iodo-5-nitrobenzaldehyde: Nitro group at a different position on the benzene ring.
Uniqueness
2-Iodo-4-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways where regioselectivity is crucial .
Properties
IUPAC Name |
2-iodo-4-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJYMLKGLFKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449353 | |
Record name | Benzaldehyde, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-31-2 | |
Record name | Benzaldehyde, 2-iodo-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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